![molecular formula C22H33N3O8 B561932 2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine CAS No. 56146-89-5](/img/structure/B561932.png)

2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

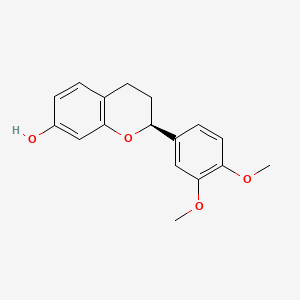

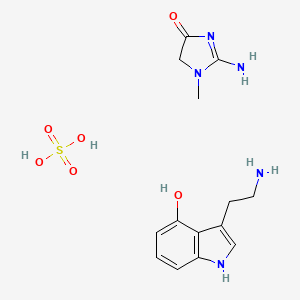

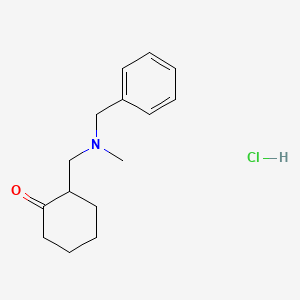

2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine, also known as 2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine, is a useful research compound. Its molecular formula is C22H33N3O8 and its molecular weight is 467.519. The purity is usually 95%.

BenchChem offers high-quality 2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Carbohydrates

This compound serves as a protected galactopyranoside and is a valuable building block for the synthesis of complex carbohydrates . Its structure includes β-phenylthio and 6-benzyl protecting groups, which are crucial for the stepwise construction of oligosaccharides, particularly in the development of glycoconjugate vaccines and drug delivery systems.

Inhibitor Design for Enzymatic Reactions

The compound’s ability to mimic the structure of natural saccharides makes it a candidate for designing inhibitors for enzymes like glycosidases . These inhibitors can be used to study enzyme mechanisms or as potential therapeutic agents for diseases where enzyme regulation is a factor.

Pharmaceutical Drug Development

As a derivative of glucopyranosylamine, this compound may be used in the development of drugs targeting metabolic pathways involving carbohydrates . Its modified sugar moiety can be incorporated into molecules designed to interfere with bacterial cell wall synthesis or cancer cell metabolism.

Material Science and Nanotechnology

The functional groups present in the compound allow for its use in material science, particularly in creating carbohydrate-based polymers or hydrogels . These materials have applications in biocompatible coatings, targeted drug delivery, and tissue engineering scaffolds.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in mass spectrometry or chromatography for the detection and quantification of similar structures in complex biological samples .

Bioconjugation Techniques

The compound’s reactive groups make it suitable for bioconjugation, where it can be linked to proteins, peptides, or other molecules . This is particularly useful in the field of proteomics and the development of diagnostic assays.

Agricultural Research

In agricultural research, derivatives of this compound could be explored for their role as attractants or repellents for pests, contributing to the development of new strategies for pest control .

properties

IUPAC Name |

benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O8/c1-14(27)24-18-20(30)19(29)16(12-26)33-21(18)25-17(28)10-6-3-7-11-23-22(31)32-13-15-8-4-2-5-9-15/h2,4-5,8-9,16,18-21,26,29-30H,3,6-7,10-13H2,1H3,(H,23,31)(H,24,27)(H,25,28)/t16-,18-,19-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJIVMWBZJORPU-GHRYLNIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)